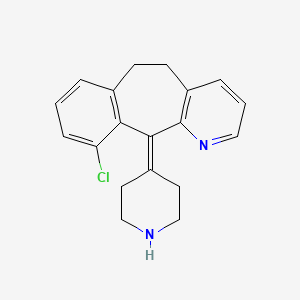

8-Dechloro-10-chloro Desloratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 8-Dechloro-10-chloro Desloratadine involves the hydrolysis of Loratadine. This process typically uses hydrochloric acid followed by neutralization with sodium hydroxide and extraction with dichloromethane . Another method involves treating Loratadine with a base in a suitable solvent under reflux conditions to prepare Desloratadine acetate, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 8-Dechloro-10-chloro Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Aplicaciones Científicas De Investigación

Overview

8-Dechloro-10-chloro Desloratadine is a chemical compound that functions primarily as an impurity of Desloratadine, a second-generation antihistamine widely used for treating allergic conditions. The compound's molecular formula is C20H21Cl2N2, and it is significant in pharmaceutical research, particularly in quality control and drug formulation.

Quality Control in Pharmaceutical Manufacturing

This compound is utilized as a reference standard in the quality control processes for Desloratadine and its derivatives. It helps in identifying and quantifying impurities in drug formulations, ensuring the safety and efficacy of the final product. The compound's role is crucial for maintaining compliance with regulatory standards during pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) and commercial production of Desloratadine .

Pharmacokinetics and Metabolism Studies

Research involving this compound aids in understanding the metabolic pathways and degradation processes of antihistamines. By studying this compound, researchers can gain insights into how structural modifications affect pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles of related drugs .

Development of New Antihistamines

The compound's unique structural characteristics allow it to be a subject of study for developing new antihistamines or related therapeutic agents. Understanding its chemical behavior can lead to the synthesis of novel compounds with improved efficacy or reduced side effects compared to existing antihistamines .

Case Study 1: Efficacy in Combination Therapy

A systematic review evaluated the efficacy of Desloratadine combined with glycyrrhizin for chronic urticaria treatment. The results indicated that this combination therapy significantly improved response rates compared to Desloratadine alone, highlighting the importance of exploring various combinations involving antihistamines . While this study primarily focuses on Desloratadine, it underscores the relevance of its derivatives like this compound in enhancing therapeutic outcomes.

Case Study 2: Quality Control Analysis

In a study assessing the quality control measures for antihistamine formulations, this compound was identified as a critical impurity marker. Its presence was monitored during the production process to ensure that the levels remained within acceptable limits, thereby safeguarding product integrity and patient safety .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Key Uses |

|---|---|---|

| Desloratadine | Active metabolite of Loratadine | Antihistamine for allergic conditions |

| Loratadine | Precursor to Desloratadine | Antihistamine for allergic conditions |

| 3-Hydroxy Desloratadine | Hydroxylated derivative | Antihistamine with altered pharmacological properties |

| This compound | Modified analogue | Research purposes and quality control |

Mecanismo De Acción

8-Dechloro-10-chloro Desloratadine exerts its effects by selectively binding to peripheral H1-receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as nasal congestion and watery eyes . The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .

Comparación Con Compuestos Similares

Desloratadine: The parent compound, known for its potent antihistamine effects.

Loratadine: A nonsedating antihistamine used to treat allergies.

Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-10-chloro Desloratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Desloratadine .

Actividad Biológica

8-Dechloro-10-chloro Desloratadine is a chemical compound derived from desloratadine, a well-known second-generation antihistamine. This compound has garnered attention due to its structural modifications, which may influence its biological activity, particularly as an H1 receptor antagonist. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

Chemical Structure and Properties

This compound is characterized by the removal of chlorine atoms from the desloratadine structure. This alteration can impact its pharmacokinetic properties and biological interactions. The compound's chemical formula is C19H19Cl2N2O3, and it has a molecular weight of 392.27 g/mol.

As with desloratadine, this compound functions primarily as a selective H1 receptor antagonist . This mechanism involves blocking the action of histamine at H1 receptors located in various tissues, including the gastrointestinal tract, bronchial smooth muscle, and blood vessels. This blockade leads to relief from allergy symptoms such as nasal congestion and itching.

In Vitro Studies

In vitro studies have demonstrated that desloratadine inhibits the release of inflammatory mediators such as IL-4, IL-6, IL-8, and TNF-alpha. These findings suggest that this compound may retain similar anti-inflammatory properties due to its structural similarities to desloratadine .

In Vivo Studies

Animal studies indicate that desloratadine does not penetrate the blood-brain barrier effectively, which correlates with a lack of sedative effects commonly associated with older antihistamines . In clinical trials, desloratadine has shown significant efficacy in reducing symptoms of allergic rhinitis and chronic idiopathic urticaria without notable side effects .

Efficacy in Allergic Rhinitis

A meta-analysis reviewed the efficacy of desloratadine in treating allergic rhinitis, revealing significant reductions in total symptom scores compared to placebo (SMD -1.63; 95% CI -2.75 to -0.51; P = 0.004). While direct studies on this compound are scarce, these results suggest that similar compounds could yield comparable benefits in managing allergic conditions .

Safety Profile

Desloratadine has been extensively studied for safety, demonstrating no significant cardiovascular effects or sedation at therapeutic doses. The adverse event profile is akin to that of placebo . The safety data for this compound remain largely unexamined but can be inferred to align with desloratadine's favorable safety outcomes.

Comparative Analysis

| Parameter | Desloratadine | This compound |

|---|---|---|

| H1 Receptor Affinity | High | Expected high |

| Sedative Effects | None | Expected none |

| Half-Life | ~27 hours | Unknown but likely similar |

| Anti-inflammatory Activity | Yes | Expected yes |

| Common Side Effects | Minimal | Unknown |

Propiedades

IUPAC Name |

15-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-1-3-13-6-7-15-4-2-10-22-19(15)18(17(13)16)14-8-11-21-12-9-14/h1-5,10,21H,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPZKJWIORQGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=CC=C4Cl)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.